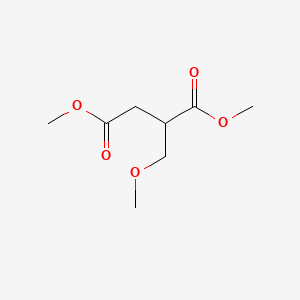

dimethyl 2-(methoxymethyl)succinate

Description

Dimethyl 2-(methoxymethyl)succinate is a succinate ester derivative featuring a methoxymethyl substituent at the 2-position of the succinic acid backbone. These analogs are widely utilized in organic synthesis, pharmaceuticals, and materials science due to their reactivity and functional versatility .

Properties

CAS No. |

25306-99-4 |

|---|---|

Molecular Formula |

C8H14O5 |

Molecular Weight |

190.19 g/mol |

IUPAC Name |

dimethyl 2-(methoxymethyl)butanedioate |

InChI |

InChI=1S/C8H14O5/c1-11-5-6(8(10)13-3)4-7(9)12-2/h6H,4-5H2,1-3H3 |

InChI Key |

HYPQWVMAJDZMLL-UHFFFAOYSA-N |

Canonical SMILES |

COCC(CC(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Alkylation of Dimethyl Succinate

Introducing the methoxymethyl group via alkylation of dimethyl succinate presents a viable alternative. This method aligns with the alkylation of ester enolates, a well-documented strategy in organic synthesis. Sodium methoxide (NaOMe), a strong base, can deprotonate the α-hydrogen of dimethyl succinate, generating an enolate intermediate susceptible to alkylation with methoxymethyl chloride or bromide.

Reaction Conditions :

-

Base : Sodium methoxide (1.2–1.5 equivalents) in anhydrous methanol or tetrahydrofuran (THF) .

-

Alkylating Agent : Methoxymethyl chloride (1.1 equivalents) added dropwise at 0–5°C to minimize polymerization.

-

Temperature : Gradual warming to room temperature followed by reflux (40–60°C) for 4–8 hours .

Yield Optimization :

-

Excess alkylating agent (up to 1.5 equivalents) improves conversion but risks di-alkylation.

-

Catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .

Michael Addition-Based Approaches

The Michael addition of methoxymethyl nucleophiles to α,β-unsaturated esters offers a convergent pathway. For instance, dimethyl maleate could undergo a Michael addition with methoxymethylmagnesium bromide, followed by hydrogenation to saturate the double bond. This method mirrors the hydrogenation of dimethyl maleate to dimethyl succinate using palladium-based catalysts .

Stepwise Protocol :

-

Michael Addition : React dimethyl maleate with methoxymethylmagnesium bromide in THF at −78°C.

-

Quenching : Acidic workup (e.g., dilute HCl) to protonate the enolate.

-

Hydrogenation : Catalytic hydrogenation (H₂, 2–3 MPa, Pd/Al₂O₃, 120–160°C) to reduce the α,β-unsaturated ester to the saturated succinate .

Advantages :

-

High regioselectivity due to the electron-deficient nature of the α,β-unsaturated ester.

-

Compatibility with continuous-flow reactors for scalable production .

Protection-Deprotection Strategies

A protection-deprotection sequence could circumvent challenges in direct functionalization. For example, 2-hydroxymethylsuccinic acid could be protected as its methoxymethyl ether using chloromethyl methyl ether (MOMCl) and a base, followed by esterification.

Synthetic Sequence :

-

Protection : Treat 2-hydroxymethylsuccinic acid with MOMCl (1.2 equivalents) and diisopropylethylamine (DIPEA) in dichloromethane at 0°C.

-

Esterification : React the protected acid with methanol and thionyl chloride (SOCl₂) to form the dimethyl ester.

Challenges :

-

Potential over-alkylation at other hydroxyl groups if present.

-

Hydrolytic instability of the MOM group under acidic conditions necessitates careful pH control during workup.

Catalytic Distillation and Continuous-Flow Systems

Industrial-scale synthesis may benefit from catalytic distillation techniques, as exemplified in the production of dimethyl succinate from maleic anhydride . Integrating reactive distillation with in-situ hydrogenation could streamline the synthesis of dimethyl 2-(methoxymethyl)succinate.

Process Design :

-

Reactive Distillation Column : Combine esterification and separation steps to drive equilibrium toward product formation.

-

Fixed-Bed Hydrogenation Reactor : Downstream hydrogenation of intermediates using Pd-based catalysts .

Economic Considerations :

-

Energy savings of 15–20% compared to batch processes.

Innovative Solvent Systems

The use of high-boiling solvents like liquid paraffin, as reported in the synthesis of dimethylsuccinylsuccinate , could enhance reaction control and product purity. Liquid paraffin (bp >300°C) facilitates high-temperature reactions without solvent degradation, enabling efficient mixing and heat transfer.

Case Study :

-

Solvent : Liquid paraffin (3:1 mass ratio to substrate).

-

Reaction : Sodium methoxide-mediated condensation at 140–145°C under nitrogen .

-

Yield : 84–86% with >99.5% purity after acidification and filtration .

Adaptation Potential :

-

Replace dimethylsuccinylsuccinate with this compound as the target.

-

Optimize sodium methoxide stoichiometry to account for the methoxymethyl group’s steric effects.

Chemical Reactions Analysis

dimethyl 2-(methoxymethyl)succinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions where the methoxymethyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Chemical Properties and Structure

Dimethyl 2-(methoxymethyl)succinate has the empirical formula and can be classified as an ester. Its structure allows it to participate in various chemical reactions, making it a valuable compound in synthetic chemistry.

Pharmaceutical Applications

-

Active Pharmaceutical Ingredients :

- This compound can serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structural features facilitate the formation of compounds that exhibit biological activity.

- It is particularly useful in the synthesis of drugs targeting metabolic disorders and central nervous system conditions.

-

Drug Formulation :

- The compound can act as an excipient in drug formulations, enhancing the solubility and bioavailability of poorly soluble drugs. This application is critical in developing effective oral medications.

-

Research Studies :

- Case studies have demonstrated its utility in drug stability assessments and formulation optimization, showcasing its role in improving therapeutic efficacy.

Industrial Applications

-

Polymer Chemistry :

- This compound is employed in the production of biodegradable polymers. As environmental concerns rise, materials derived from bio-based feedstocks are gaining traction for their reduced ecological impact.

- It acts as a building block for polyurethanes and other polymeric materials, contributing to the development of sustainable products.

-

Coatings and Adhesives :

- The compound is utilized in formulating coatings and adhesives due to its ability to enhance adhesion properties and improve film formation. This application is significant in industries such as construction and automotive manufacturing.

-

Flavors and Fragrances :

- In the food industry, this compound serves as a flavoring agent, contributing to the sensory profile of various food products.

- Its use in cosmetic formulations also highlights its role as a fragrance component, enhancing product appeal.

Case Study 1: Pharmaceutical Development

A study investigated the use of this compound in synthesizing a new class of anti-inflammatory agents. The results indicated that formulations containing this compound exhibited improved solubility compared to traditional formulations, leading to enhanced therapeutic outcomes.

Case Study 2: Biodegradable Polymers

Research focused on developing biodegradable plastics from this compound showed promising results. The resulting materials demonstrated mechanical properties comparable to conventional plastics while offering a reduced environmental footprint.

Mechanism of Action

The mechanism of action of dimethyl (methoxymethyl)succinate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of succinic acid and methanol. These products can then participate in various metabolic pathways, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares dimethyl 2-(methoxymethyl)succinate with four structurally analogous succinate esters, focusing on substituent effects, synthesis methods, applications, and safety profiles.

Dimethyl 2-Methylsuccinate

- Structure : Methyl group at the 2-position.

- Synthesis: Produced via asymmetric enzymatic reduction of dimethyl citraconate, mesaconate, or itaconate using ene-reductases. This method achieves high enantioselectivity under mild conditions, avoiding high-pressure hydrogenation and noble metal catalysts .

- Applications :

- Safety: Not explicitly detailed in the evidence, but methyl esters typically require standard handling precautions for organic solvents.

Dimethyl 2-Bromosuccinate

- Structure : Bromine atom at the 2-position.

- Synthesis : Bromination of succinic acid derivatives, yielding intermediates for nucleophilic substitution reactions .

- Applications: Precursor for synthesizing functionalized succinates (e.g., amino or alkoxy derivatives). Intermediate in cross-coupling reactions for drug discovery .

- Safety : Likely corrosive due to bromine’s reactivity; exact hazards unspecified in the evidence .

Dimethyl 2-Oxosuccinate

- Structure : Ketone group at the 2-position.

- Synthesis : Oxidation of dimethyl succinate or related esters.

- Applications :

- Safety : Classified as acutely toxic (oral, Category 4), skin/eye irritant (Category 2), and respiratory irritant (Category 3) .

(R)-Dimethyl 2-((tert-Butoxycarbonyl)Amino)Succinate

- Structure: Tert-butoxycarbonyl (Boc)-protected amino group at the 2-position.

- Synthesis : Introduced via Boc-protection of aspartic acid derivatives.

- Applications :

- Safety: No specific hazards reported, but Boc-protected amines generally require inert atmosphere handling .

Comparative Data Table

Research Findings and Trends

- Synthetic Efficiency : Enzymatic methods (e.g., ene-reductases) for dimethyl 2-methylsuccinate offer superior enantioselectivity (≥99% ee) compared to chemical hydrogenation, which often requires harsh conditions .

- Reactivity Trends : Brominated succinates (e.g., dimethyl 2-bromosuccinate) exhibit higher electrophilicity, enabling facile nucleophilic substitutions, whereas oxo derivatives participate in condensation reactions .

- Safety Considerations : Oxo-substituted succinates pose significant toxicity risks (e.g., H302, H315), necessitating stringent handling protocols compared to methyl or Boc-protected analogs .

Q & A

Basic: What synthetic strategies are recommended for dimethyl 2-(methoxymethyl)succinate, and how do reaction parameters influence esterification efficiency?

Methodological Answer:

The synthesis typically involves esterification of the parent succinic acid derivative with methanol under acidic or enzymatic catalysis. For structurally related esters (e.g., dimethyl succinate), transesterification or acylation of hydroxyl intermediates may be employed. Critical parameters include:

- Catalyst selection : Acidic conditions (e.g., H₂SO₄) may risk side reactions, while enzyme-mediated routes (e.g., lipases) improve selectivity .

- Temperature control : Excessive heat (>100°C) can degrade methoxymethyl groups; optimal ranges are 60–80°C for esterification .

- Reagent purity : Impurities in methoxymethyl precursors can lead to cross-esterification byproducts, necessitating pre-reaction distillation .

Advanced: How should researchers resolve contradictions in reported physicochemical properties (e.g., melting points, spectral data) for this compound?

Methodological Answer:

Discrepancies often arise from:

- Polymorphism : Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous phases.

- Spectral interpretation : Compare IR and ¹H/¹³C NMR data with structurally analogous compounds (e.g., dimethyl 2-oxosuccinate, C₆H₈O₅) to validate peak assignments . For example, carbonyl stretching in IR (1680–1749 cm⁻¹) should align with ester and methoxymethyl groups .

- Batch variability : Implement HPLC-MS to detect trace impurities (e.g., residual methoxymethyl chloride) that alter melting points .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves and chemical goggles due to potential skin/eye irritation risks .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors, particularly during reflux .

- First aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical evaluation .

- Waste disposal : Neutralize acidic byproducts before transferring to licensed waste facilities .

Advanced: What are the ecological data gaps for this compound, and how can researchers design studies to address them?

Methodological Answer:

Current gaps include:

- Aquatic toxicity : No LC₅₀ data for fish or Daphnia. Use OECD Test Guideline 203 (fish acute toxicity) with concentrations ranging from 1–100 mg/L .

- Biodegradation : Apply OECD 301B (CO₂ evolution test) to assess mineralization rates under aerobic conditions .

- Soil mobility : Column leaching experiments with loam/sand matrices can model environmental persistence .

Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT calculations : Model transition states for nucleophilic acyl substitutions (e.g., methoxymethyl group reactivity) using Gaussian or ORCA software. Compare with experimental kinetic data from similar esters (e.g., dimethyl acetylsuccinate) .

- Molecular docking : Screen esterase enzymes (e.g., Candida antarctica lipase B) for hydrolysis activity predictions .

- QSAR models : Corrate Hammett σ values of substituents with reaction rates in esterification pathways .

Basic: What analytical techniques are most effective for characterizing this compound purity?

Methodological Answer:

- Chromatography : Use GC-MS with a polar stationary phase (e.g., DB-WAX) to separate ester isomers .

- Spectroscopy : ¹H NMR (400 MHz, CDCl₃) should show distinct methyl ester (~3.6 ppm) and methoxymethyl (~3.3 ppm) signals .

- Elemental analysis : Match experimental C/H/N ratios to theoretical values (e.g., C₈H₁₂O₅: C 51.06%, H 6.43%) .

Advanced: What experimental controls are critical when studying the stability of this compound under varying pH conditions?

Methodological Answer:

- Buffer systems : Use phosphate (pH 2–8) and carbonate (pH 9–11) buffers to avoid confounding hydrolysis byproducts .

- Temperature monitoring : Conduct accelerated stability studies at 40°C/75% RH to model degradation kinetics (Arrhenius plots) .

- HPLC quantification : Track ester hydrolysis via UV detection at 210 nm, comparing retention times to authentic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.